molecular formula C20H20N6O4 B5912863 N'-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

N'-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

Cat. No.: B5912863
M. Wt: 408.4 g/mol
InChI Key: RWGJDZFWRRZWJC-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N’-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.

    Hydrazide Formation: The final step involves the condensation of the benzyl ether intermediate with the triazine derivative in the presence of a hydrazine reagent.

Chemical Reactions Analysis

N’-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N’-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazine ring and hydrazide linkage are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

N’-[(Z)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c27-17(9-10-21-18-19(28)23-20(29)26-25-18)24-22-12-15-7-4-8-16(11-15)30-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,21,25)(H,24,27)(H2,23,26,28,29)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGJDZFWRRZWJC-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CCNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\NC(=O)CCNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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